molecular formula C9H20N2 B574437 3-Tert-butyl-1-methylpiperazine CAS No. 170654-21-4

3-Tert-butyl-1-methylpiperazine

Cat. No.: B574437
CAS No.: 170654-21-4
M. Wt: 156.273
InChI Key: JUYGOAGUPDFXFA-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-methylpiperazine is a substituted piperazine derivative characterized by a tert-butyl group at the 3-position and a methyl group at the 1-position of the piperazine ring. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and engage in hydrogen bonding or ionic interactions with biological targets . The tert-butyl group enhances steric bulk and lipophilicity, while the methyl group influences electronic effects and metabolic stability.

Synthetic routes for tert-butyl-substituted piperazines often involve Boc (tert-butyloxycarbonyl) protection strategies. For example, 1-(tert-butyl)-3-methylpiperazine derivatives can be synthesized via hydrogenation of pyrazine precursors followed by esterification and electrophilic substitution reactions . These methods yield high-purity products, as confirmed by NMR and mass spectrometry .

Properties

CAS No.

170654-21-4

Molecular Formula

C9H20N2

Molecular Weight

156.273

IUPAC Name

3-tert-butyl-1-methylpiperazine

InChI

InChI=1S/C9H20N2/c1-9(2,3)8-7-11(4)6-5-10-8/h8,10H,5-7H2,1-4H3

InChI Key

JUYGOAGUPDFXFA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CN(CCN1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Variations

The table below compares 3-Tert-butyl-1-methylpiperazine with structurally related piperazine derivatives, focusing on substituent effects:

Compound Substituents Molecular Weight Key Properties
This compound 3-tert-butyl, 1-methyl ~184.3 g/mol High lipophilicity; steric bulk improves metabolic stability .
1-Benzyl-3-(tert-butyl)piperazine 3-tert-butyl, 1-benzyl 232.36 g/mol Enhanced aromatic interactions; increased molecular weight impacts bioavailability .
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate 3-ethyl, Boc-protected 214.31 g/mol Chiral center introduces stereoselectivity; ethyl group balances lipophilicity .
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 3,5-dimethyl, Boc-protected ~242.3 g/mol Symmetric substitution improves crystallinity; methyl groups enhance solubility .
1-[(2-tert-butylthiazol-4-yl)methyl]piperazine Thiazole-linked tert-butyl 239.38 g/mol Heterocyclic moiety enables π-π stacking; sulfur atom modifies electronic properties .

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